molecular formula C28H34FNO4 B585174 (3S,5S,6E)-O-tert-Butyl Fluvastatin CAS No. 194935-00-7

(3S,5S,6E)-O-tert-Butyl Fluvastatin

Cat. No.: B585174
CAS No.: 194935-00-7
M. Wt: 467.581
InChI Key: USGKHYXJISAYPE-PPXNOBOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,5S,6E)-O-tert-Butyl Fluvastatin” is a reactant in the synthesis of Fluvastatin . It is a synthetic HMG-CoA reductase inhibitor and has antilipemic properties . The molecular weight is 467.57 and the molecular formula is C28H34FNO4 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC©N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC©©C)O)O)C3=CC=C(C=C3)F . This compound has two defined atom stereocenters and one defined bond stereocenter .


Physical and Chemical Properties Analysis

“this compound” is an off-white to pale yellow solid . It has a melting point of 103-105°C . It is slightly soluble in DMSO and Methanol . The compound has a topological polar surface area of 71.7Ų and a XLogP3 of 4.8 .

Properties

IUPAC Name

tert-butyl (E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-PPXNOBOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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